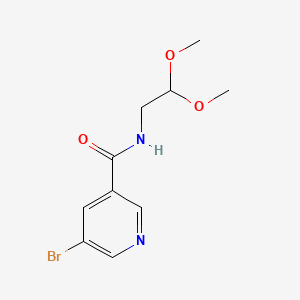

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide is a chemical compound belonging to the class of nicotinamide derivatives.

Vorbereitungsmethoden

The synthesis of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide typically involves the bromination of nicotinamide followed by the introduction of the 2,2-dimethoxyethyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve bulk manufacturing processes to ensure the compound’s availability for research and application .

Analyse Chemischer Reaktionen

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacological Applications

5-Bromo-N-(2,2-dimethoxyethyl)nicotinamide is structurally related to nicotinamide, which has been extensively studied for its therapeutic properties. The following sections highlight its specific applications:

Anticancer Properties

Research has indicated that nicotinamide and its derivatives can act as apoptotic agents in cancer therapy. A study demonstrated that nicotinamide analogs, including 5-bromo derivatives, can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. This inhibition leads to reduced tumor growth and metastasis in various cancer models .

Dermatological Applications

The compound has been investigated for its efficacy in dermatology, particularly for skin aging and hyperpigmentation. Studies show that nicotinamide derivatives can enhance skin barrier function and exhibit antioxidant properties, which are beneficial in treating conditions like acne vulgaris and psoriasis . The mechanism involves modulation of inflammatory pathways and enhancement of cellular repair processes.

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its applications:

Antioxidant Activity

The compound exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS) and preventing oxidative stress-related damage. This activity is particularly relevant in cancer therapy where oxidative stress plays a dual role—promoting tumor growth while also being a target for therapeutic interventions .

Anti-Inflammatory Effects

Studies have shown that nicotinamide derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models of skin and systemic diseases . This property is essential for developing treatments aimed at inflammatory skin conditions.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in different contexts:

Wirkmechanismus

The mechanism of action of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide can be compared with other nicotinamide derivatives, such as:

- 5-bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide

- 3-Pyridinecarboxamide, 5-bromo-N-(2,2-dimethoxyethyl)-

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications.

Biologische Aktivität

5-Bromo-N-(2,2-dimethoxyethyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

The compound has the following chemical formula:

- Chemical Formula : C10H12BrN3O2

- Molecular Weight : 284.12 g/mol

The presence of the bromine atom and the dimethoxyethyl group may influence its biological properties, enhancing lipophilicity and metabolic stability.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro, particularly against specific cancer cell lines.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may interact with key enzymes involved in cellular processes, potentially leading to altered metabolic pathways.

- Receptor Modulation : It might modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced viability in cancer cells | |

| Enzyme Interaction | Potential inhibition of key enzymes |

Case Study: Anticancer Activity

In a study examining the anticancer effects of this compound on various cancer cell lines, it was found that:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.

- Results : Significant inhibition of cell proliferation was observed at concentrations above 25 µM, suggesting a dose-dependent effect.

Eigenschaften

IUPAC Name |

5-bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-15-9(16-2)6-13-10(14)7-3-8(11)5-12-4-7/h3-5,9H,6H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGMKFFGVWNHSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC(=CN=C1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733937 |

Source

|

| Record name | 5-Bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250036-97-5 |

Source

|

| Record name | 5-Bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.